![molecular formula C9H17N3O2 B13153494 N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B13153494.png)
N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide can be achieved through various methods. One common method involves the cyanoacetylation of amines. This process typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . The reaction can be carried out without solvents at room temperature or with solvents at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale chemical synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative .
Applications De Recherche Scientifique
N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide is used extensively in proteomics research . It is employed in the study of protein structures and functions, as well as in the development of new therapeutic agents. Additionally, this compound is used in the synthesis of various biologically active heterocyclic compounds .
Mécanisme D'action
The mechanism of action of N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-cyanoethyl)piperidine-4-carboxamide
- N-(2-oxoethyl)piperidine-4-carboxamide
- N-(2-aminoethyl)piperidine-4-carboxamide
Uniqueness
N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in proteomics research and the synthesis of biologically active compounds .
Propriétés
Formule moléculaire |
C9H17N3O2 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C9H17N3O2/c1-10-8(13)6-12-9(14)7-2-4-11-5-3-7/h7,11H,2-6H2,1H3,(H,10,13)(H,12,14) |
Clé InChI |
XFNNPRCUUXEGDG-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CNC(=O)C1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


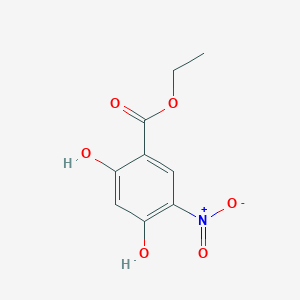
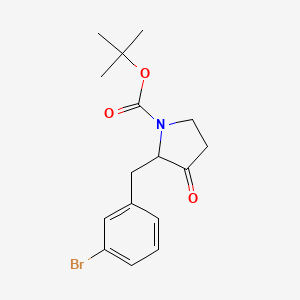
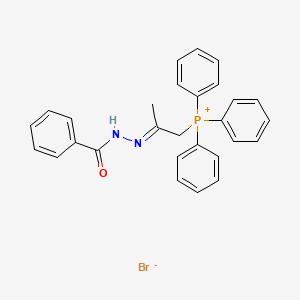
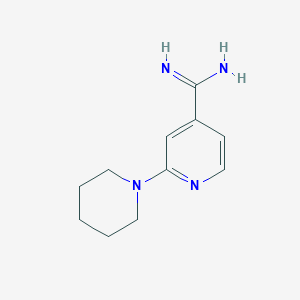
![Methyl 3'-methylspiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13153439.png)

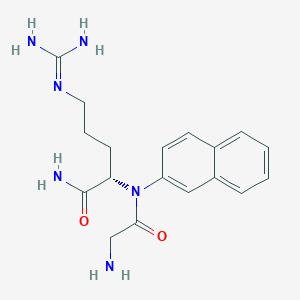
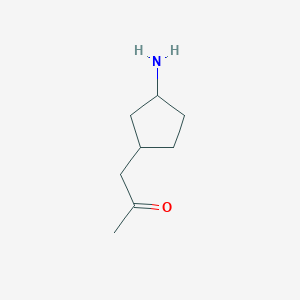



![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13153499.png)


